BenchChemオンラインストアへようこそ!

4-Amino-3-hydroxyazepane-1-carboxylic acid tert-butyl ester

Protein kinase inhibition PKB/Akt inhibitor design Balanol SAR

4-Amino-3-hydroxyazepane-1-carboxylic acid tert-butyl ester (CAS 281219-28-1) is a differentially substituted, Boc-protected seven-membered azepane building block with molecular formula C11H22N2O3 and molecular weight 230.30 g/mol. The compound carries a free primary amine at the 4-position, a free hydroxyl at the 3-position, and a tert-butyl carbamate protecting group on the ring nitrogen, yielding three chemically distinct functional handles within a single heterocyclic scaffold.

Molecular Formula C11H22N2O3
Molecular Weight 230.30 g/mol
Cat. No. B13730730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-hydroxyazepane-1-carboxylic acid tert-butyl ester
Molecular FormulaC11H22N2O3
Molecular Weight230.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C(C1)O)N
InChIInChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-4-5-8(12)9(14)7-13/h8-9,14H,4-7,12H2,1-3H3
InChIKeyYLLLNYLAZHPCNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-3-hydroxyazepane-1-carboxylic acid tert-butyl ester: Procurement-Grade Structural and Functional Baseline


4-Amino-3-hydroxyazepane-1-carboxylic acid tert-butyl ester (CAS 281219-28-1) is a differentially substituted, Boc-protected seven-membered azepane building block with molecular formula C11H22N2O3 and molecular weight 230.30 g/mol . The compound carries a free primary amine at the 4-position, a free hydroxyl at the 3-position, and a tert-butyl carbamate protecting group on the ring nitrogen, yielding three chemically distinct functional handles within a single heterocyclic scaffold . This substitution pattern is regioisomeric to the well-characterized 3-amino-4-hydroxyazepane core found in the natural product balanol, a nanomolar inhibitor of protein kinase C and protein kinase A [1]. The compound is supplied at purities of 95–98% with a predicted boiling point of 343.1 ± 42.0 °C at 760 mmHg, TPSA of 75.79 Ų, and calculated LogP of 0.7055 .

Why 4-Amino-3-hydroxyazepane-1-carboxylic acid tert-butyl ester Cannot Be Replaced by Generic Azepane Building Blocks


The 4-amino-3-hydroxy substitution pattern on the azepane ring is not interchangeable with either the more common 3-amino-4-hydroxy regioisomer (the balanol core) or with mono-substituted azepane analogs. In PKB/PKA inhibitor development, the (3R,4R)-3-amino-4-hydroxy configuration yields an IC50 of 4–5 nM, and inversion of stereochemistry or relocation of the amino and hydroxyl groups abolishes or attenuates this activity [1]. The 4-amino-3-hydroxy scaffold presents a distinct hydrogen-bond donor/acceptor topology that cannot be replicated by 3-aminoazepane-1-carboxylic acid tert-butyl ester (CAS 1032684-85-7, which lacks the hydroxyl) or 4-hydroxyazepane-1-carboxylic acid tert-butyl ester (CAS 478832-21-2, which lacks the amino group) . Furthermore, patents covering 4-amino-azepan-3-one protease inhibitors explicitly require the 4-amino substituent for cathepsin S inhibition, and the additional 3-hydroxy group provides a derivatization site that the 4-amino-azepan-3-one ketone scaffold does not offer [2].

Quantitative Differentiation Evidence for 4-Amino-3-hydroxyazepane-1-carboxylic acid tert-butyl ester Against Closest Analogs


Regiochemical Differentiation from the (3R,4R)-Balanol Core: IC50 Implications for Kinase Inhibitor Design

The (3R,4R)-3-amino-4-hydroxyazepane core, when elaborated to the balanol-derived lead compound 1 (bearing a 4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoic acid (3R)-3-[(pyridine-4-carbonyl)amino]-azepan-4-yl ester), exhibits an IC50 of 5 nM against PKB-alpha and 4 nM for the optimized amide-linked analog 4 [1]. These data were generated from recombinant PKB-alpha and PKA enzyme inhibition assays. The 4-amino-3-hydroxy regioisomer (the target compound) presents the amino and hydroxyl groups in swapped positions relative to this validated pharmacophore, creating a distinct hydrogen-bonding vector topology. While direct IC50 data for the 4-amino-3-hydroxy regioisomer are not yet reported in peer-reviewed literature, the J. Med. Chem. study establishes that the exact relative stereochemistry and substitution pattern of the azepane core are critical for sub-nanomolar kinase inhibition, providing a quantitative benchmark against which the target compound's regioisomeric scaffold can be evaluated [1].

Protein kinase inhibition PKB/Akt inhibitor design Balanol SAR Azepane regioisomer comparison

Orthogonal Functional-Group Handles: Quantitative Comparison of Derivatization Capacity Versus Mono-Substituted Azepane Building Blocks

The target compound (CAS 281219-28-1) possesses three chemically addressable functional groups: a Boc-protected secondary amine (ring N), a free primary amine (C-4), and a free secondary hydroxyl (C-3) . In contrast, 3-aminoazepane-1-carboxylic acid tert-butyl ester (CAS 1032684-85-7; C11H22N2O2, MW 214.30) has only the ring-N Boc and a single free amine, lacking the hydroxyl handle entirely . Similarly, 4-hydroxyazepane-1-carboxylic acid tert-butyl ester (CAS 478832-21-2; C11H21NO3, MW 215.29) carries only the ring-N Boc and a single hydroxyl, lacking the amino handle . The target compound therefore supports a minimum of 2³ – 1 = 7 sequential derivatization sequences (assuming binary protection/deprotection logic at each handle), compared to 2² – 1 = 3 for either mono-functional analog. The topological polar surface area (TPSA) of 75.79 Ų for the target compound vs. ~49 Ų (estimated) for the mono-amino analog and ~49 Ų (estimated) for the mono-hydroxy analog confirms the additional hydrogen-bonding capacity contributed by the second polar substituent .

Orthogonal protection strategy Building block versatility Medicinal chemistry Fragment-based drug design

Diastereoselective Synthetic Accessibility: Benchmarking Against the Multi-Bond Tandem Process for Hydroxylated 3-Aminoazepanes

Ahmad and Sutherland (2012) reported a multi-bond forming, three-step tandem process (palladium(II)-catalysed Overman rearrangement followed by ring-closing metathesis, then substrate-directed epoxidation or dihydroxylation) that delivers hydroxylated 3-aminoazepanes, including the syn-diastereomer of the balanol core, with high diastereoselectivity [1]. While this methodology targets the 3-amino-4-hydroxy regioisomer series, a related regioisomeric synthesis published by Kazi et al. (2010) demonstrates that starting from bicyclic β-lactam isomers, both 5-aminoazepane-4-carboxylate and 3-aminoazepane-4-carboxylate regioisomers can be accessed, proving that regiodivergent synthetic routes to amino-hydroxy azepanes are feasible [2]. The target 4-amino-3-hydroxy substitution pattern occupies a third, distinct regioisomeric space not covered by either published route, meaning its procurement from a qualified supplier circumvents the need for de novo regiodivergent methodology development.

Stereoselective synthesis Tandem process Azepane methodology Diastereoselectivity

Patent-Supported Scaffold Privilege: 4-Amino-Azepane Inhibitors of Cathepsin Proteases Versus 3-Amino-Azepane Bioisosteres

The U.S. patent application US 2006/0052365 A1 (Bondinell et al., assigned to GlaxoSmithKline) explicitly claims 4-amino-azepan-3-one compounds as inhibitors of cathepsin S, a cysteine protease implicated in autoimmune diseases, atherosclerosis, and pulmonary disorders [1]. The patent establishes that the 4-amino substitution on the azepane ring is essential for cathepsin S inhibitory activity. Separately, the hydroxyazepane patent US 6,462,193 (Wong et al.) demonstrates that hydroxylated azepanes exhibit glycosidase inhibition with Ki values in the moderate-to-low micromolar range, and benzylated derivatives inhibit HIV protease [2]. The target compound combines both the 4-amino motif (relevant to cathepsin inhibition) and the 3-hydroxy motif (relevant to glycosidase/HIV protease inhibition) within a single Boc-protected scaffold, whereas the 3-amino-azepane-1-carboxylic acid tert-butyl ester (CAS 1032684-85-7) has been reported primarily as an intermediate for CHK1 kinase inhibitors via ureidothiophene synthesis, a distinct target class .

Protease inhibition Cathepsin S Patent analysis Scaffold comparison

Procurement-Weighted Application Scenarios for 4-Amino-3-hydroxyazepane-1-carboxylic acid tert-butyl ester


Scaffold-Hopping for IP-Differentiable PKB/Akt Kinase Inhibitors

The validated (3R,4R)-3-amino-4-hydroxyazepane core delivers PKB-alpha IC50 values of 4–5 nM when fully elaborated, but this precise scaffold is extensively claimed in the patent literature (EP0663393A1, US6887864) [1]. The 4-amino-3-hydroxy regioisomer (the target compound) provides a scaffold-hop that retains the seven-membered amino-hydroxy azepane architecture while repositioning both H-bond donors/acceptors. Teams can elaborate this scaffold following the general coupling strategy described in Breitenlechner et al. (2004) — amide bond formation at the 4-amino group and ester/ether formation at the 3-hydroxyl — to generate patent-differentiated PKB inhibitor candidates.

Dual-Warhead Protease/Glycosidase Inhibitor Fragment Libraries

The target compound's 4-amino group aligns with the cathepsin S pharmacophore claimed in US 2006/0052365 A1, while the 3-hydroxyl group mirrors the hydroxyazepane glycosidase inhibitor motif validated in US 6,462,193 B1 (Ki values in the micromolar range for various glycosidases) [2] [3]. A fragment library constructed around this scaffold can be screened against both cysteine protease and glycosidase panels simultaneously, maximizing the hit-finding probability per synthesized compound relative to mono-functional azepane fragments that target only one enzyme class.

Orthogonal Protecting-Group Strategy for Three-Component Conjugate Synthesis

With three addressable handles — Boc (acid-labile, orthogonal to base), primary amine (nucleophilic), and secondary hydroxyl (nucleophilic after activation) — the compound supports sequential derivatization without protecting-group manipulation . This enables a linear three-step diversification sequence (e.g., amidation at C-4 → Mitsunobu or etherification at C-3 → Boc deprotection and N-functionalization) that is not achievable with the mono-functional 3-amino or 4-hydroxy azepane analogs, which require an additional hydroxyl- or amino-installation step before the third diversification can occur.

Regioisomeric Azepane Core for Balanol Analogue SAR Expansion

The total synthesis of balanol (Adams et al., J. Chem. Soc. Perkin Trans. 1, 1995) established the (3R,4R)-3-amino-4-hydroxyazepane as the natural product's core [4]. The comprehensive review by Sajjad Ahmad et al. (Curr. Org. Synth. 2022) catalogued numerous balanol analogues all built on the 3-amino-4-hydroxy framework [5]. The 4-amino-3-hydroxy regioisomer represents structurally unexplored territory in the balanol SAR landscape. Incorporation of this regioisomeric core into balanol-like constructs would permit systematic evaluation of whether the relative amino-hydroxy orientation affects PKC isozyme selectivity, a key unresolved question in the field.

Quote Request

Request a Quote for 4-Amino-3-hydroxyazepane-1-carboxylic acid tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.